molecular formula C27H26N3O4P B13786292 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester CAS No. 99747-55-4

1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester

Cat. No.: B13786292
CAS No.: 99747-55-4
M. Wt: 487.5 g/mol
InChI Key: USJZVTFUUMIONT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyrimidine ring and a triphenylphosphoranylidene group, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid with triphenylphosphine and an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted pyrimidine compounds .

Scientific Research Applications

1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level. The triphenylphosphoranylidene group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • N,N-Dimethylpropyleneurea
  • 1,3-Dimethyl-2-oxohexahydropyrimidine

Uniqueness

1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester stands out due to its unique combination of a pyrimidine ring and a triphenylphosphoranylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

99747-55-4

Molecular Formula

C27H26N3O4P

Molecular Weight

487.5 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2,4-dioxo-6-[(triphenyl-λ5-phosphanylidene)amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C27H26N3O4P/c1-4-34-26(32)23-24(29(2)27(33)30(3)25(23)31)28-35(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,4H2,1-3H3

InChI Key

USJZVTFUUMIONT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)N(C1=O)C)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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